Direct Red 24 free acid

Description

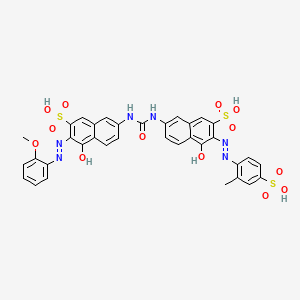

Structure

2D Structure

Properties

CAS No. |

25188-08-3 |

|---|---|

Molecular Formula |

C35H28N6O13S3 |

Molecular Weight |

836.8 g/mol |

IUPAC Name |

4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C35H28N6O13S3/c1-18-13-23(55(45,46)47)9-12-26(18)38-40-31-29(56(48,49)50)16-19-14-21(7-10-24(19)33(31)42)36-35(44)37-22-8-11-25-20(15-22)17-30(57(51,52)53)32(34(25)43)41-39-27-5-3-4-6-28(27)54-2/h3-17,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |

InChI Key |

RQOXTBNOVJMAHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Structural Analysis Methodologies for Direct Red 24 Free Acid

Investigation of Synthetic Pathways and Methodologies

The synthesis of Direct Red 24 is a sequential process involving diazotization and coupling reactions, which are fundamental to the production of most azo dyes. The process typically yields the sodium salt of the dye due to the pH conditions used; the free acid form is subsequently obtained through acidification.

The primary manufacturing method involves a three-part process: worlddyevariety.com

First Diazotization and Coupling: The synthesis begins with the diazotization of 4-Amino-3-methylbenzenesulfonic acid. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) under cold conditions (0-5 °C) to form a diazonium salt. This reactive intermediate is then coupled to N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (also known as Carbonyl J-acid) under acidic conditions. This forms a monoazo intermediate.

Second Diazotization: Concurrently, o-Anisidine (B45086) is diazotized using a similar procedure to produce its corresponding diazonium salt.

Second Coupling: The monoazo intermediate formed in the first step is then coupled with the diazotized o-Anisidine under alkaline conditions. This second coupling reaction completes the disazo structure of the dye.

The final product is typically isolated as its trisodium (B8492382) salt, which is water-soluble. To obtain Direct Red 24 free acid , the salt is dissolved in water and treated with a strong acid, causing the precipitation of the less soluble free acid form.

A general representation of the reaction sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Conditions | Product |

| 1 | 4-Amino-3-methylbenzenesulfonic acid + NaNO₂/HCl | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Acidic, 0-5°C | Monoazo Intermediate |

| 2 | o-Anisidine + NaNO₂/HCl | - | 0-5°C | o-Anisidine diazonium salt |

| 3 | Monoazo Intermediate | o-Anisidine diazonium salt | Alkaline | Direct Red 24 (salt form) |

| 4 | Direct Red 24 (salt form) | Strong Acid (e.g., HCl) | Acidification | This compound |

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Characterization

A combination of spectroscopic and chromatographic methods is essential to confirm the complex structure of this compound, verify its molecular weight, and analyze its functional groups and chromophoric system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For a molecule as complex as this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for full structural assignment.

¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. This includes distinct signals for the aromatic protons on the various benzene (B151609) and naphthalene (B1677914) rings, the methyl group protons, and the exchangeable protons of the hydroxyl (-OH), amine (-NH-), and sulfonic acid (-SO₃H) groups. The dispersion and coupling patterns of the aromatic signals would be crucial for determining the substitution patterns on the rings.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic, methyl, and urea (B33335) carbonyl carbons. This helps to confirm the total number of carbon atoms and their chemical environments.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the unambiguous assignment of each signal to a specific atom within the molecule's intricate framework. While unfolded proteins show a small dispersion in their ¹H amide chemical shifts, the rigid aromatic structure of the dye would be expected to show a wide dispersion. wikipedia.org

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (such as ToF or Orbitrap) would be used. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₃₅H₂₇N₆O₁₃S₃) with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and fragmented. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways would likely involve the cleavage of the azo bonds (-N=N-), loss of sulfur trioxide (SO₃) from the sulfonic acid groups, and cleavage of the urea linkage, providing definitive structural evidence. nih.govresearchgate.net The detection of specific radical adducts in MS can also confirm the involvement of certain intermediates in related reactions. acs.org

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the electronic structure of the dye.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. These bands are used for structural confirmation. For instance, the presence of a hydroxo group can be confirmed by its O-H stretching band. acs.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl, sulfonic acid) | 3200-3600 (broad) |

| N-H Stretch (urea) | 3100-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (methyl) | 2850-2960 |

| C=O Stretch (urea) | 1630-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| N=N Stretch (azo) | ~1400-1450 (often weak) |

| S=O Stretch (sulfonic acid) | 1030-1060 and 1150-1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a colored dye, Direct Red 24 has an extensive system of conjugated π-electrons, including its aromatic rings and two azo linkages, which constitutes its chromophore. This system absorbs light strongly in the visible region. The UV-Vis spectrum would show a characteristic maximum absorption wavelength (λmax) in the visible range, likely between 500 and 530 nm, which is responsible for its red color. mdpi.com The spectrum is also sensitive to the pH of the solution; changes in pH can cause protonation or deprotonation of the hydroxyl, amine, and sulfonic acid groups, leading to shifts in the λmax and changes in absorbance intensity (hypochromic or hyperchromic effects). mdpi.comresearchgate.net

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, studies on related monosulfonated azo dyes provide significant insight into its likely solid-state structure. mdpi.com

Single-Crystal X-ray Diffraction: If suitable single crystals could be grown, this technique would precisely map the atomic coordinates, bond lengths, and bond angles. This would confirm the connectivity and reveal the molecule's conformation.

Expected Structural Features: Based on studies of similar compounds, the free acid form of an azo dye often crystallizes as a zwitterion. mdpi.com In the case of Direct Red 24, protonation would likely occur on one of the nitrogen atoms of an azo linkage, which is a common feature in the solid-state structures of free acid azo dyes. mdpi.com The crystal structure would be heavily influenced by extensive intermolecular hydrogen bonding involving the sulfonic acid groups, hydroxyl groups, and the urea linkage, creating a stable, three-dimensional network. sdc.org.uk This hydrogen bonding network is crucial for the dye's properties.

Advanced Degradation Methodologies and Mechanistic Investigations of Direct Red 24 Free Acid

Adsorption Processes for Direct Red 24 Free Acid Removal

The removal of azo dyes like this compound from wastewater is a significant area of environmental research. Adsorption has been widely studied as an effective and economical method for this purpose. The efficiency of the adsorption process is typically evaluated by studying its kinetics and equilibrium, which provides insights into the mechanism of the dye-adsorbent interaction.

Adsorption Kinetics Modeling and Parameters

The study of adsorption kinetics is crucial for understanding the rate at which a solute is removed from a solution and the factors that control this rate. Several kinetic models can be applied to describe the adsorption process.

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the initial stages of adsorption. It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The linear form of the pseudo-first-order equation is given by:

log(qe - qt) = log(qe) - (k1/2.303)t

Where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t.

k1 (min-1) is the rate constant of pseudo-first-order adsorption.

A linear plot of log(qe - qt) versus t allows for the determination of the rate constant k1 and the equilibrium adsorption capacity qe.

The pseudo-second-order model assumes that the rate-limiting step may be chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and the adsorbate. The linearized form of the pseudo-second-order kinetic model is expressed as:

t/qt = 1/(k2qe2) + (1/qe)t

Where:

k2 (g/mg·min) is the pseudo-second-order rate constant.

The values of qe and k2 can be calculated from the slope and intercept of the plot of t/qt versus t. This model is often found to be more suitable for describing the entire adsorption process.

The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and the rate-controlling step. The model is expressed as:

qt = kidt1/2 + C

Where:

kid (mg/g·min1/2) is the intra-particle diffusion rate constant.

C is the intercept, which provides information about the thickness of the boundary layer.

If the plot of qt versus t1/2 is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot shows multi-linearity, it indicates that the adsorption process is governed by more than one mechanism.

Adsorption Isotherm Models and Equilibrium Analysis

Adsorption isotherms are fundamental for describing the interactive behavior between the adsorbate and the adsorbent, providing insights into the nature of the adsorption process.

The Langmuir isotherm model is based on the assumption of a monolayer adsorption onto a surface with a finite number of identical and energetically equivalent adsorption sites. The linear form of the Langmuir isotherm is represented by the following equation:

Ce/qe = 1/(KLqm) + Ce/qm

Where:

Ce (mg/L) is the equilibrium concentration of the dye in the solution.

qe (mg/g) is the amount of dye adsorbed per unit mass of adsorbent at equilibrium.

qm (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

The values of qm and KL can be determined from the slope and intercept of the linear plot of Ce/qe versus Ce. A dimensionless constant separation factor, RL, can be calculated to determine the favorability of the adsorption process:

RL = 1 / (1 + KLC0)

Where C0 is the initial dye concentration. The adsorption is considered unfavorable if RL > 1, linear if RL = 1, favorable if 0 < RL < 1, and irreversible if RL = 0.

Freundlich Isotherm Application

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.com It is not restricted to the formation of a monolayer. core.ac.uk The model is represented by the following equation:

log(qₑ) = log(Kբ) + (1/n) log(Cₑ)

Where:

qₑ is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Cₑ is the equilibrium concentration of the dye in the solution (mg/L).

Kբ is the Freundlich constant, indicative of the adsorption capacity [(mg/g)(L/mg)¹/ⁿ]. core.ac.uk

n is the Freundlich intensity parameter, which indicates the favorability of the adsorption process.

A value of 1/n between 0 and 1 suggests favorable adsorption. The Freundlich model has been successfully applied to describe the adsorption of various dyes, including Direct Red 28, onto different adsorbents. researchgate.net For instance, in a study on the removal of Direct Red 28, the Freundlich isotherm model was found to be a good fit for the experimental data, indicating the heterogeneous nature of the adsorbent surface. researchgate.net

Table 1: Freundlich Isotherm Parameters for Dye Adsorption

| Adsorbent | Dye | Kբ [(mg/g)(L/mg)¹/ⁿ] | n | R² | Reference |

| Activated Carbon (SUNT-C2) | Methylene Blue | 3.558 | 0.7948 | 0.9670 | core.ac.uk |

| Calcined EC sludge | Direct Red 28 | - | - | - | researchgate.net |

| Raw EC sludge | Direct Red 28 | - | - | - | researchgate.net |

Redlich-Peterson and Temkin Isotherm Models

Redlich-Peterson Isotherm: This is a hybrid, three-parameter isotherm model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.netresearchgate.net It can be applied to homogeneous or heterogeneous systems and is versatile over a wide range of concentrations. scielo.br The Redlich-Peterson equation is given by:

qₑ = (Kᵣₚ * Cₑ) / (1 + aᵣₚ * Cₑᵝ)

Where:

Kᵣₚ is the Redlich-Peterson isotherm constant (L/g).

aᵣₚ is another Redlich-Peterson constant (L/mg).

β is the exponent, which lies between 0 and 1.

When β = 1, the Redlich-Peterson isotherm simplifies to the Langmuir model, and when the term aᵣₚ * Cₑᵝ is much larger than 1, it approaches the Freundlich isotherm. This model is often suitable for describing adsorption processes that are neither ideal monolayer nor purely heterogeneous. researchgate.net Studies have shown that the Redlich-Peterson model can provide a better fit to experimental data for dye adsorption compared to the two-parameter models. researchgate.net

Temkin Isotherm: The Temkin isotherm model assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. scielo.br The model also suggests a uniform distribution of binding energies. scielo.br The linear form of the Temkin isotherm is expressed as:

qₑ = B * ln(A) + B * ln(Cₑ)

Where:

B = (RT)/b, where b is the Temkin constant related to the heat of adsorption (J/mol).

A is the Temkin isotherm equilibrium binding constant (L/g).

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

This model is applicable to adsorption processes where the heat of adsorption is a linear function of the surface coverage.

Table 2: Comparison of Isotherm Model Applicability for Dye Adsorption

| Dye | Adsorbent | Best Fit Isotherm(s) | Reference |

| Direct Red 23 | Activated Carbon from Cynara cardunculus | Langmuir, Freundlich, Temkin | researchgate.net |

| FD&C Red n° 40 | Chitosan | Langmuir | scielo.br |

| Methylene Blue | Lemon Peel | Sips, Langmuir, Redlich-Peterson | |

| Reactive Red 120 | Cross-linked chitosan-epichlorohydrin biobeads | Langmuir | deswater.com |

Thermodynamic Characterization of Adsorption Mechanisms

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process.

Enthalpy (ΔH°) and Entropy (ΔS°) Changes

The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) are crucial for understanding the energetic and randomness changes during adsorption. These parameters can be determined from the van't Hoff equation by plotting ln(Kₑ) versus 1/T, where Kₑ is the thermodynamic equilibrium constant.

ΔH° indicates whether the adsorption process is endothermic (positive value) or exothermic (negative value). researchgate.net A positive ΔH° suggests that the adsorption is favored at higher temperatures, while a negative value indicates the opposite.

ΔS° reflects the change in randomness at the solid-solution interface. researchgate.net A positive ΔS° suggests an increase in disorder during the adsorption process, which can occur when the adsorbate molecules displace more water molecules from the adsorbent surface than the number of adsorbate molecules being adsorbed.

Gibbs Free Energy (ΔG°) of Adsorption

The standard Gibbs free energy change (ΔG°) determines the spontaneity of the adsorption process. It is calculated using the following equation:

ΔG° = ΔH° - TΔS°

A negative value of ΔG° indicates that the adsorption is spontaneous and thermodynamically favorable. researchgate.net The magnitude of ΔG° can also provide information about the nature of the adsorption. Generally, ΔG° values up to -20 kJ/mol are consistent with physisorption, while values more negative than -40 kJ/mol are indicative of chemisorption.

Table 3: Thermodynamic Parameters for the Adsorption of Various Dyes

Investigating Adsorption Mechanisms and Surface Interactions

The mechanism of dye adsorption is complex and can involve various types of interactions between the dye molecule and the adsorbent surface.

Electrostatic Interactions in Adsorption

Electrostatic interactions play a significant role in the adsorption of ionic dyes like this compound. nih.govrsc.org The surface charge of the adsorbent and the charge of the dye molecule are key factors. Direct Red 24 is an anionic dye, meaning it carries a negative charge in solution.

The pH of the solution is a critical parameter influencing electrostatic interactions. At low pH values, the surface of many adsorbents becomes protonated, resulting in a net positive charge. This positive charge electrostatically attracts the negatively charged anionic dye molecules, leading to enhanced adsorption. rsc.org Conversely, at high pH values, the adsorbent surface may become deprotonated and negatively charged, leading to electrostatic repulsion with the anionic dye and a decrease in adsorption efficiency. rsc.org

Studies on the adsorption of various dyes onto materials like MXenes have demonstrated the importance of these electrostatic forces. nih.govresearchgate.net For anionic dyes, electrostatic repulsion is often dominant, but the presence of cations, especially divalent ones, can shield the negative charges and promote adsorption. rsc.org

Hydrogen Bonding Contributions

The interaction between Direct Red 24 and various adsorbents often involves hydrogen bonding. This is a crucial mechanism, especially when the adsorbent material possesses hydrogen-donating or accepting functional groups. For instance, the adsorption of azo dyes onto biochar can be facilitated by the formation of hydrogen bonds between the dye molecules and the oxygen-containing functional groups on the biochar surface. nih.gov Similarly, in the case of adsorption onto materials like aminated polyacrylonitrile/polyvinylidene fluoride (B91410) composite nanofibers, hydrogen bonding plays a significant role in the dye removal process. researchgate.net

The protonated hydroxyl groups on the surface of certain biochars can form hydrogen bonds with anionic dyes like Direct Red 23, a similar azo dye. researchgate.net This interaction is enhanced under acidic conditions where the surface of the adsorbent is more likely to be protonated. researchgate.net The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) on the surface of adsorbents derived from agricultural waste also contributes to the hydrogen bonding potential. nih.gov

Hydrophobic Interactions and Physisorption Phenomena

Physisorption, which includes hydrophobic interactions and van der Waals forces, is a significant mechanism in the adsorption of Direct Red 24. Azo dyes, including Direct Red 24, often have aromatic rings in their structure, which can lead to π-π interactions with the surfaces of carbonaceous adsorbents like biochar. researchgate.netnih.gov These interactions are a form of hydrophobic bonding.

The physical adsorption of Direct Red 23, a structurally related dye, onto biochar has been identified as a diffusion-controlled and endothermic process. researchgate.net The aromaticity and hydrophobicity of biochar increase with higher pyrolysis temperatures, making it more effective for the uptake of organic contaminants. researchgate.net The adsorption of direct dyes onto certain resins can also be attributed to van der Waals forces. nih.gov

Novel Adsorbent Material Development and Characterization

The quest for efficient and cost-effective methods to remove dyes like Direct Red 24 from wastewater has led to the development of various novel adsorbent materials.

Biochar-Based Adsorbents

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent due to its low cost, high surface area, and porous structure. researchgate.netnih.gov Various feedstocks, including agricultural waste, pig manure, and sludge, have been utilized to produce biochar for dye removal. nih.govresearchgate.netnih.goviwaponline.com

The effectiveness of biochar can be enhanced through modification. For example, modifying biochar derived from agricultural wastes with zinc oxide (ZnO) nanoparticles has been shown to significantly increase the adsorption capacity for Reactive Red 24. nih.govresearchgate.net This enhancement is attributed to an increase in the BET surface area and the number of positively charged functional groups. researchgate.net The primary adsorption mechanisms for biochar include electrostatic interactions, pore filling, hydrogen bonding, and π-π interactions. nih.govresearchgate.netnih.gov

Table 1: Adsorption Capacities of Various Biochar-Based Adsorbents for Azo Dyes

| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sludge Biochar-Based Adsorbent (SBA) | Direct Red 23 | 111.98 | nih.gov |

| Pig Manure Biochar | Direct Red 23 | 301.1 | researchgate.net |

| Cassava Root Husk Biochar (CRHB) | Reactive Red 24 | 66.19 | researchgate.net |

| Sugarcane Bagasse Biochar (SBB) | Reactive Red 24 | 76.14 | researchgate.net |

| ZnO-Modified Cassava Root Husk Biochar (CRHB-ZnO3) | Reactive Red 24 | 81.04 | researchgate.net |

| ZnO-Modified Sugarcane Bagasse Biochar (SBB-ZnO3) | Reactive Red 24 | 105.24 | researchgate.net |

Clay and Nanocomposite Adsorbents

Clay minerals, such as bentonite (B74815), have been investigated as low-cost and effective adsorbents for dye removal. mdpi.commdpi.com Bentonite is an aluminosilicate (B74896) clay with a high cation exchange capacity. mdpi.comacs.org Its adsorption performance can be improved by modification with metals, metal oxides, or by creating nanocomposites. mdpi.comresearchgate.net

Novel bentonite clay nanocomposites, prepared using sodium metasilicate (B1246114) and potassium ferricyanide, have shown high removal efficiency for various direct and reactive dyes. mdpi.comresearchgate.net The adsorption mechanism involves complex interactions between the dye molecules and the adsorbent surface. mdpi.com

Cellulose (B213188) Acetate-Derived Adsorbents

Cellulose acetate (B1210297), a biodegradable polymer derived from cellulose, can be used to create adsorbent membranes. orientjchem.org A study demonstrated the use of a cellulose acetate membrane prepared from pineapple leaves for the removal of Direct Red from aqueous solutions. orientjchem.org The adsorption process was found to be effective, with the kinetics following a pseudo-second-order model. orientjchem.org The thermodynamic parameters indicated that the adsorption was endothermic and nonspontaneous. orientjchem.org

Agricultural Waste-Derived Adsorbents

Various agricultural waste materials have been explored as precursors for low-cost adsorbents. These materials are abundant, readily available, and can be converted into effective adsorbents for dye removal. Examples include:

Artichoke (Cynara cardunculus): Activated carbon derived from artichoke has been used for the adsorption of Direct Red 23, showing a maximum adsorption capacity of 47.5 mg/g. researchgate.net

Almond Shells: Almond shells have been utilized as a low-cost adsorbent for Direct Red 80, with the mixture of internal and external shells showing the highest effectiveness. researchgate.net

Sugarcane Bagasse and Cassava Root Husks: These have been used to produce biochars for the removal of Reactive Red 24. nih.govresearchgate.net

The adsorption capacity of these materials is often attributed to their porous structure and the presence of various functional groups on their surface.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. These processes are particularly effective for the treatment of refractory compounds like this compound, which are often resistant to biological degradation. epa.govresearchgate.net AOPs can lead to the complete mineralization of organic pollutants to carbon dioxide, water, and inorganic ions, or at least transform them into more biodegradable intermediates.

The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent with a high standard reduction potential, making it capable of reacting with a wide range of organic compounds at near-diffusion-controlled rates. mdpi.com The generation of •OH is a cornerstone of many AOPs.

The reaction of hydroxyl radicals with azo dyes like this compound can proceed through several pathways:

Electrophilic addition to aromatic rings: The •OH radical can attack the electron-rich aromatic rings of the dye molecule, leading to the formation of hydroxylated intermediates. This is a primary degradation pathway for many aromatic compounds. rsc.org

Attack on the azo bond (-N=N-): The azo bond is the chromophoric group responsible for the color of the dye. Cleavage of this bond by •OH radicals leads to the decolorization of the dye solution and the formation of various aromatic amines and other intermediates. rsc.org

Hydrogen abstraction: •OH radicals can abstract hydrogen atoms from the organic molecule, particularly from alkyl groups or C-H bonds, leading to the formation of organic radicals that can undergo further oxidation.

The degradation of the structurally similar Reactive Red 2 azo dye has been investigated using theoretical models, which suggest that the initial step involves the association of the hydroxyl radical with the sulfonic groups of the dye molecule, forming a pre-reaction complex. rsc.org Subsequent attack can occur at various sites on the molecule, leading to different degradation products. rsc.org

The sulfate (B86663) radical (SO₄⁻•) is another highly reactive species used in AOPs, with a redox potential comparable to or even higher than the hydroxyl radical under certain conditions. researchgate.netmdpi.com It is typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV radiation, or transition metals. researchgate.net

Sulfate radical-based AOPs offer several advantages, including a wider operational pH range and a longer half-life compared to hydroxyl radicals, which can enhance their effectiveness in treating complex wastewater matrices. mdpi.comresearchgate.net

The degradation of azo dyes by sulfate radicals is believed to proceed primarily through electron transfer mechanisms, where the sulfate radical abstracts an electron from the dye molecule, leading to the formation of a radical cation. researchgate.net This initial step is followed by a series of reactions, including hydroxylation, decarboxylation, and cleavage of the azo bond, ultimately leading to the mineralization of the dye. Studies on the degradation of Naphthol Blue Black, an anionic diazo dye, have shown that persulfate decomposition into sulfate radicals is a key step. researchgate.net

The primary degradation pathways involving sulfate radicals include:

Electron Transfer: The SO₄⁻• radical acts as a powerful one-electron oxidant.

Hydrogen Abstraction: Similar to hydroxyl radicals, SO₄⁻• can abstract hydrogen atoms.

Addition to Unsaturated Bonds: The radical can add to double bonds within the dye structure.

Ozonation is a well-established AOP that utilizes ozone (O₃), a strong oxidizing agent, to degrade organic pollutants. Ozone can react with organic compounds through two main pathways: direct ozonation and indirect reaction with hydroxyl radicals generated from ozone decomposition in water, particularly at higher pH values. researchgate.net

In direct ozonation, the ozone molecule itself reacts with the target pollutant. Ozone is an electrophilic agent and tends to react with electron-rich moieties in organic molecules, such as aromatic rings and the azo bond in this compound. The reaction with the azo bond leads to its cleavage and consequently to the decolorization of the dye solution. Studies on the ozonation of Reactive Red 239 have proposed a two-way mechanism for its degradation by ozone. researchgate.net

To enhance the efficiency of ozonation, it is often combined with other processes like the addition of hydrogen peroxide (H₂O₂) or UV irradiation. These hybrid systems promote the generation of highly reactive hydroxyl radicals, leading to a more rapid and complete degradation of pollutants.

O₃/H₂O₂ System: The addition of hydrogen peroxide to an ozonation system accelerates the decomposition of ozone to form hydroxyl radicals, thereby enhancing the oxidation of organic compounds.

O₃/UV System: The photolysis of ozone by UV radiation also leads to the formation of hydroxyl radicals. The combination of UV and ozone has been shown to be effective in degrading various micropollutants. nih.gov Studies on six different azo dyes demonstrated that UV/O₃ was more energy-efficient than UV/H₂O₂ for decolorization. researchgate.net

Comparative studies on the degradation of Direct Red 23 have shown that the color removal efficiency can reach 100% within 15 minutes for a 100 mg/L dye concentration using both O₃ and O₃/UV processes at pH 9. worlddyevariety.com

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. It is a cost-effective and efficient AOP for treating a wide range of organic pollutants. sums.ac.irnih.gov The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to photochemically reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.

The degradation of Direct Red 81, a similar azo dye, by the Fenton process has been studied, with optimal conditions achieving an 88.98% removal rate. sums.ac.ir For Direct Red wastewater, a solar Fenton process achieved a 90.5% removal, significantly higher than the 38.5% achieved by the conventional Fenton process. researchgate.net The degradation of Reactive Red 24 by the photo-Fenton process has also been investigated, demonstrating the effectiveness of this method.

The efficiency of the Fenton and photo-Fenton processes is influenced by several parameters, including the concentrations of the dye, Fe²⁺, and H₂O₂, as well as the pH of the solution.

Table 1: Research Findings on the Degradation of Direct Red Dyes and Similar Azo Dyes by AOPs

| AOP System | Target Compound | Key Findings | Reference |

| Fenton | Direct Red 81 | 88.98% removal at optimal conditions (20 mg/L dye, 120 mg/L H₂O₂, 100 mg/L Fe²⁺, pH 3, 30 min). | sums.ac.ir |

| Solar Fenton | Direct Red wastewater | 90.5% removal, compared to 38.5% for conventional Fenton. | researchgate.net |

| Electro-Fenton | C.I. Direct Red 80 | Complete removal at 12.5 A m⁻² after 4 hours. | knepublishing.com |

| O₃/UV | Six Azo Dyes | More energy-efficient for decolorization compared to UV/H₂O₂. | researchgate.net |

| O₃ and O₃/UV | Direct Red 23 | 100% color removal in 15 min at pH 9 for 100 mg/L dye. | worlddyevariety.com |

Fenton and Photo-Fenton Processes

Heterogeneous and Homogeneous Fenton Reactions

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals (•OH), is a potent method for degrading azo dyes like this compound.

In homogeneous Fenton reactions, studies on similar azo dyes like Direct Red 81 have demonstrated significant decolorization. Optimal conditions for the degradation of Direct Red 81 were found to be a pH of 3, a dye concentration of 20 mg/L, a hydrogen peroxide concentration of 120 mg/L, and a bivalent iron concentration of 100 mg/L, achieving an 88.98% removal rate within 30 minutes. sums.ac.ir Another study optimized the process for Direct Red 81 and achieved 94% decolorization at an initial pH of 2.5, with 11 mg/L of Fe²⁺ and 78 mg/L of H₂O₂ in 20 minutes. nih.gov However, the presence of ions like chloride (Cl⁻) and sulfate (SO₄²⁻) can negatively impact the efficiency due to the formation of less reactive inorganic radicals. nih.gov

The degradation of other reactive red dyes, such as Reactive Red 2, has also been investigated. Using a Fenton process, 69% color degradation was achieved in 20 minutes. researchgate.net For Direct Red 80, the Fenton process resulted in 80% degradation after 30 minutes at an optimal pH between 2.5 and 3.0. tarce.co

| Parameter | Optimal Value (Direct Red 81) sums.ac.ir | Optimal Value (Direct Red 81) nih.gov | Degradation (Direct Red 80) tarce.co |

| pH | 3 | 2.5 | 2.5-3.0 |

| Fe²⁺ Concentration | 100 mg/L | 11 mg/L | 35 mg/L |

| H₂O₂ Concentration | 120 mg/L | 78 mg/L | 10 mM |

| Reaction Time | 30 min | 20 min | 30 min |

| Degradation | 88.98% | 94% | 80% |

Influence of UV Radiation on Fenton Systems

The introduction of ultraviolet (UV) radiation to the Fenton system, known as the photo-Fenton process, significantly enhances the degradation rate. The UV light facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals.

For Reactive Red 2, the photo-Fenton process achieved 99.9% color degradation and 95% Chemical Oxygen Demand (COD) degradation in just 10 minutes, a substantial improvement over the standard Fenton process. researchgate.net Similarly, for Direct Red 80, the photo-Fenton process led to 90% degradation in 30 minutes, outperforming both the standard Fenton (80%) and H₂O₂/UV-C (55%) processes. tarce.co

The enhanced efficiency of the photo-Fenton reaction is attributed to the photocatalytic regeneration of Fe²⁺, which sustains the catalytic cycle and the continuous generation of highly reactive hydroxyl radicals. tarce.co

Persulfate-Based Advanced Oxidation Systems

Persulfate-based AOPs utilize sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade a wide range of organic pollutants, including azo dyes.

Peroxymonosulfate (PMS) Activation Strategies

Peroxymonosulfate (PMS) can be activated by various means, including transition metals and metal-free catalysts, to generate sulfate and hydroxyl radicals.

Studies have shown that copper-based metal-organic frameworks (MOFs) can efficiently activate PMS to degrade various organic pollutants, achieving over 95% degradation. rsc.org The high catalytic activity is attributed to the presence of open metal sites and the synergistic effect of multiple active species. rsc.org Similarly, NiCo-LDH has been used to activate PMS for the degradation of Reactive Red-120, achieving 89% degradation within 10 minutes. nih.gov The primary reactive species were identified as sulfate and hydroxyl radicals. nih.gov

Magnetic graphene oxide (MGO) has also been demonstrated as an effective catalyst for PMS activation, achieving 99.5% removal of Coomassie brilliant blue G250 under optimal conditions. rsc.org Furthermore, metal-free catalysts like graphitic carbon nitride (g-C₃N₄) can activate PMS under visible light to generate sulfate radicals for the degradation of organic dyes. rsc.org

Peroxydisulfate (PDS) Activation Strategies

Peroxydisulfate (PDS), also known as persulfate, can be activated by heat, ultrasound, or catalysts to produce sulfate radicals.

In a study on the degradation of Acid Red 73, a combination of heat and a Fe₃O₄@AC catalyst with ultrasound intensification was used to activate persulfate. This system achieved nearly 100% decolorization within 10 minutes under optimal conditions. acs.org The primary reactive species was identified as singlet oxygen (¹O₂). acs.org

Zero-valent copper (ZVC) has also been investigated as a persulfate activator for the degradation of Congo red. The removal efficiency was found to be dependent on the particle size of the ZVC, with smaller particles (50 nm) achieving 97% degradation. researchgate.net The reactive species in this system were identified as sulfate, hydroxyl, and superoxide (B77818) radicals. researchgate.net

Photocatalytic Degradation of this compound

Photocatalysis is another effective AOP for the degradation of azo dyes. This process involves the use of a semiconductor photocatalyst that, upon absorbing light, generates electron-hole pairs, leading to the formation of reactive oxygen species.

Semiconductor Photocatalysts (e.g., TiO₂, ZnO) and Their Modifications

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their high efficiency, photostability, and low cost.

Titanium Dioxide (TiO₂):

Studies on the photocatalytic degradation of Direct Red 23 using a UV/TiO₂ system have shown that acidic pH is favorable for removal. researchgate.netnih.gov The degradation kinetics often follow the Langmuir-Hinshelwood model. researchgate.net The efficiency of TiO₂ can be enhanced by doping it with other materials. For instance, a TiO₂/activated carbon (AC) nanocomposite has been used for the degradation of Acid Red 131, showing enhanced photocatalytic activity. researchgate.net Similarly, doping TiO₂ with reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS) has been shown to improve its photocatalytic performance for the degradation of other azo dyes. mdpi.com

A study on Direct Red 23 degradation using TiO₂ under both artificial and solar radiation found that the degradation was significantly faster under solar light. uel.br The addition of oxidants like persulfate ions dramatically increased the degradation rate, achieving 97.6% decolorization in just one minute of irradiation. uel.br

Zinc Oxide (ZnO):

ZnO is a promising alternative to TiO₂ for photocatalytic degradation. researchgate.net Nano-sized ZnO has been successfully used to degrade dyes like Acid Red 27, with the process being influenced by catalyst amount, pH, and dye concentration. researchgate.net Green-synthesized ZnO nanoparticles using plant extracts have also demonstrated high photocatalytic activity for the degradation of textile dyes under sunlight. mdpi.com

Modifications of ZnO, such as doping with nitrogen and silver, have been shown to enhance its photocatalytic efficiency for the degradation of Congo Red by reducing the recombination of electron-hole pairs and lowering the band gap energy. unibo.it

| Photocatalyst | Target Dye | Light Source | Key Findings |

| UV/TiO₂ | Direct Red 23 | UV | Acidic pH is optimal; degradation follows Langmuir-Hinshelwood model. researchgate.netnih.gov |

| TiO₂/AC | Acid Red 131 | Not specified | Enhanced photocatalytic activity compared to bare TiO₂. researchgate.net |

| TiO₂ | Direct Red 23 | Artificial/Solar | Degradation is faster under solar radiation; persulfate addition significantly increases rate. uel.br |

| nano ZnO | Acid Red 27 | Not specified | Degradation influenced by catalyst amount, pH, and dye concentration. researchgate.net |

| ZnO nanoparticles | Textile Orange 16 | Sunlight | High photocatalytic oxidation of the dye. mdpi.com |

| N and Ag doped ZnO | Congo Red | UV/Solar | Enhanced degradation due to reduced electron-hole recombination and lower band gap. unibo.it |

Mechanisms of Photoinduced Electron-Hole Pair Generation and Reactive Species Formation

The foundation of photocatalytic degradation lies in the generation of electron-hole pairs within a semiconductor photocatalyst upon irradiation with light of sufficient energy. nih.govmdpi.comresearchgate.net When a semiconductor, such as titanium dioxide (TiO2) or zinc oxide (ZnO), absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the VB. nih.govmdpi.comresearchgate.net This fundamental process can be represented as:

Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)

These photogenerated charge carriers are highly reactive and initiate a cascade of redox reactions on the catalyst surface. acs.org The holes in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic molecules (like this compound) or react with water molecules and hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.comacs.org

h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Simultaneously, the electrons in the conduction band act as reducing agents. They can react with adsorbed molecular oxygen to form superoxide radical anions (•O₂⁻). mdpi.com

e⁻ + O₂ → •O₂⁻

These superoxide radicals can further react to produce other reactive oxygen species (ROS), including hydroperoxyl radicals (HO₂•) and eventually more hydroxyl radicals, which are primary agents in the degradation of organic pollutants. mdpi.com The collective action of these reactive species, particularly the highly non-selective hydroxyl radicals, leads to the breakdown of the complex dye molecule into simpler, less harmful compounds. acs.orgmdpi.com

Influence of Molecular Structure and Topology on Photocatalytic Efficiency

The efficiency of photocatalytic degradation is not solely dependent on the photocatalyst but is also significantly influenced by the molecular structure and topology of the target pollutant. In the case of azo dyes like this compound, several structural features play a crucial role.

The number and position of functional groups on the aromatic rings of the dye molecule are critical. Electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂), can enhance the degradation rate. nih.gov These groups increase the electron density of the molecule, making it more susceptible to electrophilic attack by the oxidizing species generated during photocatalysis. nih.gov Conversely, electron-withdrawing groups, like sulfonic acid groups (-SO₃H), can have a more complex effect. While they can increase the dye's solubility and adsorption onto the catalyst surface, which is beneficial, their impact on the electronic properties of the dye molecule can also influence the degradation pathway. nih.gov

The table below summarizes the influence of different functional groups on the photocatalytic degradation of azo dyes.

| Functional Group | Type | Influence on Photocatalytic Degradation | Reference |

| -OH (Hydroxyl) | Electron-donating | Generally enhances degradation rate by increasing electron density. | nih.gov |

| -NH₂ (Amino) | Electron-donating | Can increase susceptibility to oxidation. | nih.gov |

| -SO₃H (Sulfonic Acid) | Electron-withdrawing | Can increase solubility and adsorption but may affect electronic properties. | nih.gov |

Optimization of Photocatalytic Reaction Parameters

To maximize the efficiency of photocatalytic degradation of this compound, several operational parameters must be carefully optimized. These parameters influence the rate of generation of reactive species and the interaction between the dye and the photocatalyst. mdpi.com

pH of the solution: The pH of the aqueous solution plays a pivotal role as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. mdpi.comacs.org For instance, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. The electrostatic interaction between the catalyst surface and the dye molecule, which is crucial for efficient degradation, is therefore pH-dependent. acs.org Studies on similar dyes have shown that acidic conditions can be more favorable for the degradation of anionic dyes. researchgate.net

Initial dye concentration: The initial concentration of the dye also impacts the degradation rate. mdpi.comacs.org At low concentrations, the degradation rate often follows pseudo-first-order kinetics. However, as the concentration increases, the catalyst surface can become saturated with dye molecules, and the penetration of light into the solution may be hindered, leading to a decrease in the degradation efficiency. irost.ir

Light intensity: The intensity of the light source directly influences the rate of electron-hole pair generation. mdpi.com A higher light intensity generally results in a faster degradation rate, up to a certain point where other factors, such as mass transfer limitations, become rate-limiting.

Presence of oxidizing species: The addition of external oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) can significantly enhance the degradation rate. researchgate.netresearchgate.net These species can act as additional electron acceptors, preventing the recombination of photogenerated electrons and holes and generating more hydroxyl radicals. researchgate.net

The following table presents a summary of the effect of various parameters on the photocatalytic degradation of azo dyes.

| Parameter | Effect on Degradation Rate | Optimal Condition | Reference |

| pH | Affects surface charge of catalyst and dye ionization. | Typically acidic for anionic dyes. | acs.orgmdpi.comacs.org |

| Catalyst Dosage | Increases with dosage up to an optimum, then decreases. | Varies depending on the system. | mdpi.comacs.orgirost.ir |

| Initial Dye Concentration | Decreases with increasing concentration. | Lower concentrations are generally more efficient. | mdpi.comacs.orgirost.ir |

| Light Intensity | Increases with intensity up to a certain point. | Higher intensity is generally better. | mdpi.com |

| Oxidizing Agents | Can significantly enhance the rate. | Optimal concentration needs to be determined. | researchgate.netresearchgate.net |

Biodegradation and Biotransformation of this compound

Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of azo dye-containing wastewater. This process relies on the metabolic activity of microorganisms, which can break down the complex dye molecules through enzymatic pathways.

Enzymatic Pathways in Azo Bond Cleavage

The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.gov This cleavage breaks the chromophore of the dye, leading to decolorization and the formation of generally colorless but potentially hazardous aromatic amines. researchgate.net

Azoreductase Activity and Specificity

Azoreductases are a key group of enzymes responsible for the reductive cleavage of azo bonds. nih.gov These enzymes are found in a wide variety of microorganisms, including bacteria and fungi. researchgate.net Azoreductases typically utilize reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a cofactor and require an electron donor, most commonly NADH or NADPH, to facilitate the reduction of the azo linkage. researchgate.netnih.govemergentresearch.org

Laccase and Peroxidase Enzyme Contributions

While azoreductases are primarily responsible for the initial reductive cleavage, other enzymes, such as laccases and peroxidases, can also play a significant role in the degradation of azo dyes and their breakdown products. nih.govresearchgate.netnih.gov

Laccases are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic compounds, including some azo dyes, by a radical-catalyzed mechanism. uminho.ptnih.govmdpi.com They use molecular oxygen as the final electron acceptor, reducing it to water. nih.gov The direct oxidation of some azo dyes by laccases can be limited; however, the use of redox mediators can significantly expand their substrate range and enhance their decolorization efficiency. uminho.pt

Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, are another class of enzymes, primarily produced by white-rot fungi, that can contribute to azo dye degradation. uminho.pt These enzymes utilize hydrogen peroxide as an oxidizing agent to generate highly reactive radicals that can non-specifically attack and break down the complex aromatic structures of the dyes. The concerted action of these different enzymatic systems can lead to a more complete degradation of this compound and its intermediates.

The table below provides an overview of the key enzymes involved in the biodegradation of azo dyes.

| Enzyme | Type | Mechanism of Action | Role in Degradation | Reference |

| Azoreductase | Reductase | Reductive cleavage of the azo bond (-N=N-). | Initial decolorization and formation of aromatic amines. | nih.govresearchgate.net |

| Laccase | Oxidase | Oxidation of phenolic and non-phenolic compounds. | Can directly decolorize some dyes and degrade breakdown products. | uminho.ptnih.govmdpi.com |

| Peroxidase | Oxidase | Oxidation of a wide range of compounds using H₂O₂. | Non-specific degradation of complex aromatic structures. | uminho.pt |

Microbial Consortiums and Mixed Bacterial Cultures in Bioremediation

No specific studies detailing the use of microbial consortiums or mixed bacterial cultures for the bioremediation of this compound were identified. Research in this area tends to focus on other dyes such as Direct Red 81, Direct Red 28, and Direct Red 31. nih.govnih.govfrontiersin.org

Identification and Analysis of Biodegradation Metabolites

There is no available data from peer-reviewed sources identifying the specific metabolites formed during the biodegradation of this compound. While studies on other azo dyes propose degradation pathways and identify metabolites, this information cannot be accurately extrapolated to Direct Red 24 without specific experimental evidence. nih.govresearchgate.net

Reductive and Oxidative Biotransformation Mechanisms

The precise reductive and oxidative biotransformation mechanisms for this compound have not been elucidated in the available literature. General mechanisms for azo dye degradation, involving enzymes like azoreductases and peroxidases, are known, but their specific action on Direct Red 24 has not been documented. nih.govnih.gov

Immobilization Techniques for Enhanced Biocatalysis

Information regarding the application of immobilization techniques for enzymes or microbial cells specifically for the enhanced biocatalysis of this compound is not available. While immobilization is a widely researched topic in bioremediation, its application to this particular compound has not been reported.

Due to these significant gaps in the available scientific literature for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound. To do so would require speculation or the incorrect application of data from other dissimilar compounds, which would violate the core principles of scientific accuracy.

Analytical Quantification and Detection Methodologies for Direct Red 24 Free Acid

Advanced Spectroscopic Methods for Quantification

Spectroscopic techniques are invaluable for the analysis of dyes like Direct Red 24. These methods rely on the interaction of electromagnetic radiation with the dye molecules to provide quantitative information.

Fourier-Transform Infrared (FTIR) Spectroscopy in Quantification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive method that identifies and quantifies chemical substances based on their unique pattern of infrared light absorption. nih.gov Each molecule possesses a characteristic "fingerprint" spectrum, allowing for its distinction from other molecules. nih.gov In the context of complex mixtures, FTIR can be used to identify the functional groups present in Direct Red 24 and, through calibration with standards, quantify its concentration. The technique analyzes the absorption and transmission of photons in the infrared region, providing a spectrum that is a composite of the characteristic absorption bands of all components in a sample, including proteins, lipids, and in this case, the specific azo dye. nih.gov

UV-Visible Spectroscopy in Concentration Determination

UV-Visible spectroscopy is a widely used and convenient method for characterizing and quantifying colored compounds like Direct Red 24. mdpi.com This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For Direct Red 24, which is soluble in water, the dye exhibits a characteristic red color. worlddyevariety.com

Studies on similar direct dyes, such as Direct Red 81, show a maximum light absorbance in the visible range between 510 and 518 nm, with the exact wavelength being dependent on the pH of the solution. mdpi.com For instance, the solution is red in a pH range of 4.5 to 10.7, with a maximum absorbance (λmax) around 510 nm. mdpi.com At a strongly alkaline pH of 12.3, the color shifts to a red-purple with a λmax of 517.5 nm. mdpi.com This pH-dependent shift, known as a bathochromic shift, is attributed to the ionization of the naphthol group in the dye molecule. mdpi.com

In another example, the related dye Sirius Red F3B (Direct Red 80) displays a main visible peak at 528–529 nm, with a shoulder near 500 nm and additional peaks in the UV range. researchgate.net The concentration of the dye in a solution can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law, which relates absorbance to concentration.

For quantitative analysis, derivative spectroscopy can be employed to overcome interference from other colored substances in a sample. For example, in the analysis of Solvent Red 24 in diesel oil, which has overlapping absorption spectra, second-derivative spectroscopy allowed for a sharp peak at 555 nm to be resolved, enabling accurate quantification. A linear calibration graph was achieved for concentrations ranging from 0.5 to 2.5 p.p.m., with recovery rates close to 100%.

Table 1: UV-Visible Spectroscopy Data for Related Direct Dyes

| Dye | pH | Maximum Absorbance (λmax) | Observed Color |

| Direct Red 81 | 4.5 - 10.7 | ~510 nm | Red |

| Direct Red 81 | 12.3 | 517.5 nm | Red-Purple |

| Sirius Red F3B | - | 528-529 nm | Red |

| Solvent Red 24 | - | 520 nm, 550 nm | Red |

This table is generated based on data from similar direct dyes and illustrates the principles of UV-Visible spectroscopy for dye analysis.

Far-Ultraviolet (FUV) Absorption Spectroscopy for Direct Determination

While not as commonly documented for Direct Red 24 specifically, Far-Ultraviolet (FUV) absorption spectroscopy is another potential method for direct determination. This technique operates in a shorter wavelength region of the UV spectrum and can provide valuable information about the electronic transitions within the molecule. For complex organic molecules like azo dyes, FUV spectroscopy could potentially offer unique absorption bands that are free from interference from other compounds, thus allowing for direct and sensitive quantification.

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating complex mixtures and are often coupled with sensitive detectors for precise quantification of individual components.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nonvolatile and thermally unstable compounds like azo dyes. epa.govdovepress.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. dovepress.com When coupled with a UV-Visible detector, HPLC allows for the quantification of the separated dye based on its absorbance at a specific wavelength. dovepress.com

The process typically involves injecting a sample into the HPLC system, where it is carried by a mobile phase through a column packed with a stationary phase. dovepress.com The components of the sample are separated based on their affinity for the stationary phase. As each component elutes from the column, it passes through the UV detector, which records the absorbance. The retention time identifies the compound, and the peak area or height is proportional to its concentration. For complex samples, developing a method with a suitable number of reference compounds is crucial, though not all may be commercially available. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of dyes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.govshimadzu.com This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.gov After separation by the LC system, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting selected ions to fragmentation, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov This is particularly useful for identifying and quantifying specific dyes in complex matrices, such as textiles or environmental samples. nih.govshimadzu.com The dynamic multiple reaction monitoring (dMRM) mode in LC-MS/MS provides superior sensitivity by monitoring specific precursor and product ion transitions only during the expected elution time of the analyte. nih.gov This maximizes the detection capability of the mass spectrometer, making it ideal for trace analysis. nih.gov

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds like sulfonated azo dyes. epa.gov While LC-MS is a powerful tool, the complexity of dye mixtures, which can include manufacturing precursors, necessitates robust analytical methods. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the degradation products of Direct Red 24 free acid. While the parent dye molecule is often too large and non-volatile for direct GC-MS analysis, its breakdown products can be effectively identified and quantified using this method. The process typically involves the extraction of the degradation metabolites, followed by separation on a GC column and detection by a mass spectrometer. koreascience.kr

Research has shown that the degradation of azo dyes like Direct Red 24 can lead to the formation of various aromatic amines and other smaller organic molecules. researchgate.netfrontiersin.org For instance, studies on the biodegradation of similar azo dyes have utilized GC-MS to identify metabolites, revealing the cleavage of the azo bond as a primary degradation step. koreascience.kr The resulting aromatic amines can then be further broken down into simpler, less toxic compounds under specific environmental conditions. researchgate.net

Direct sample introduction (DSI) coupled with GC-MS/MS has emerged as a technique to reduce matrix effects when analyzing complex samples, such as tissue extracts, which may contain interfering substances like lipids. nih.gov This method allows for the direct analysis of extracts without extensive clean-up procedures that could potentially degrade non-persistent chemicals. nih.gov

Table 1: Exemplary Degradation Products of Azo Dyes Identified by GC-MS

| Parent Dye | Degradation Product | m/z (Mass-to-charge ratio) | Reference |

| Congo Red | Phenylbenzene | Not specified | koreascience.kr |

| Congo Red | Sodium (4-amino-3-diazenylnaphthalene-1-sulfonate) | Not specified | koreascience.kr |

| Direct Red 81 | 4-Hydroxystyrene | 103 | frontiersin.org |

| Direct Red 81 | 2-Napthaleneacetic acid-6-hydroxy | 120 | frontiersin.org |

| Direct Red 81 | N,N-Dimethylaniline N-oxide | 185 | frontiersin.org |

This table provides examples of degradation products identified from similar azo dyes, illustrating the types of compounds that could be expected from the degradation of Direct Red 24 and analyzed by GC-MS.

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of dyes like this compound. nih.gov These approaches are based on the electrochemical properties of the dye molecule, allowing for its direct or indirect quantification.

The development of modified electrodes has significantly enhanced the sensitivity and selectivity of electrochemical detection. For instance, glassy carbon electrodes (GCEs) modified with nanomaterials have shown great promise. acs.org These modifications can increase the electrode's surface area and catalytic activity, leading to improved detection limits. acs.org

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used in the electrochemical analysis of azo dyes. These methods can provide information about the redox behavior of the dye and can be used for quantitative analysis. Research on other red azo dyes has demonstrated the feasibility of using novel electrode materials, such as La2YCrO6 double perovskite decorated on halloysite (B83129) nanotubes (HLNTs), to achieve low detection limits. acs.org

Table 2: Performance of a Modified Electrochemical Sensor for Red Dye Detection

| Parameter | Value | Reference |

| Working Electrode | La2YCrO6/HLNTs/GCE | acs.org |

| Reference Electrode | Saturated Calomel Electrode | acs.org |

| Counter Electrode | Platinum Wire | acs.org |

| Detection Limit (Allura Red) | 8.99 nM | acs.org |

| Detection Limit (Acid Blue 9) | 5.14 nM | acs.org |

This table showcases the performance of a recently developed electrochemical sensor for other red dyes, indicating the potential for similar systems to be developed for this compound.

Development of Novel Sensor Technologies for Environmental Monitoring

The demand for real-time, in-situ monitoring of environmental pollutants like this compound has driven the development of novel sensor technologies. These sensors aim to provide rapid, selective, and sensitive detection without the need for complex sample preparation or laboratory instrumentation. nih.govacs.org

Chemiresistive sensors based on metal oxides are being explored for the detection of various environmental pollutants. acs.org These sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to the target analyte. Researchers are working on modifying the structure and function of these materials to enhance their performance for specific applications. acs.org

Another promising area is the development of biosensors. For example, direct electrochemical DNA biosensors have been fabricated for the detection of specific DNA sequences, and this technology could potentially be adapted for the detection of other molecules. nih.gov These sensors often utilize nanomaterials, such as gold nanoparticles, to enhance their sensitivity. nih.gov

Furthermore, self-reporting H2S donors that integrate H2S release with real-time fluorescence detection are an innovative class of compounds. mdpi.com This concept of combining a function with a reporting mechanism could inspire the design of novel sensors for environmental monitoring.

Theoretical and Computational Investigations on Direct Red 24 Free Acid

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules like Direct Red 24 free acid at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. nih.gov This is achieved by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a complex molecule like this compound, with its multiple aromatic rings and rotatable bonds, DFT calculations are crucial for predicting its preferred conformation.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p)) that appropriately describe the electronic interactions within the molecule. The geometry is then iteratively adjusted until the forces on all atoms are close to zero, indicating a stable structure. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. This structural data is the foundation for all further computational analyses.

Table 1: Illustrative Optimized Geometry Parameters for a Symmetric Disazo Dye (Example Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (azo) | 1.25 Å |

| Bond Length | N=N (azo) | 1.24 Å |

| Bond Angle | C-N=N | 114.5° |

| Dihedral Angle | Ar-N=N-Ar | 180.0° (trans) |

Note: The data in this table is illustrative for a generic symmetric disazo dye and does not represent actual calculated values for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which is directly related to the color of the dye. For azo dyes, the extended π-conjugation system typically leads to a smaller HOMO-LUMO gap, resulting in absorption of light in the visible region of the electromagnetic spectrum. mdpi.com Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Disazo Dye (Example Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.3 |

Note: The data in this table is illustrative for a generic disazo dye and does not represent actual calculated values for this compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding of how the molecule will behave in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting the reactivity of this compound towards other chemical species, such as fibers or biological macromolecules.

Table 3: Illustrative Molecular Reactivity Descriptors for a Disazo Dye (Example Data)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.65 |

| Chemical Softness (S) | 1 / (2η) | 0.30 |

| Electrophilicity Index (ω) | χ² / (2η) | 5.22 |

Note: The data in this table is illustrative for a generic disazo dye and does not represent actual calculated values for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its functional activity. Computational modeling provides powerful tools for establishing these relationships.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. frontiersin.org For direct dyes like Direct Red 24, QSAR can be used to predict properties such as their affinity for textile fibers, color fastness, or potential environmental impact. frontiersin.org

The development of a QSAR model involves:

Data Set: A collection of structurally related dyes with experimentally measured activities.

Molecular Descriptors: Calculation of a wide range of numerical descriptors that encode the structural, electronic, and physicochemical properties of the molecules.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical relationship between the descriptors and the activity.

Validation: Rigorous testing of the model's predictive power using internal and external validation techniques.

While specific QSAR models for this compound are not documented, this methodology is broadly applicable to classes of azo dyes.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein or a nucleic acid (receptor). researchgate.net This method is crucial for understanding the interactions that drive the binding process and can be used to rationalize the mechanism of action or potential biological effects of the dye. researchgate.netnih.gov

The docking process involves:

Preparation of Ligand and Receptor: Generating the 3D structures of the dye and the target macromolecule.

Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of the ligand within the receptor's binding site.

Analysis of Results: Identifying the most favorable binding mode and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. researchgate.netnih.gov

For this compound, docking studies could be employed to investigate its binding to textile fibers at a molecular level or to explore potential interactions with biological targets. researchgate.net

Mechanistic Insights from Structural Correlations

The molecular structure of this compound, a complex double azo dye, provides significant clues into its chemical behavior, reactivity, and potential degradation pathways. The molecule is characterized by several key functional groups and structural motifs that govern its interactions and susceptibility to chemical transformation. Its structure contains two azo (-N=N-) linkages, which are the primary chromophores responsible for its red color. worlddyevariety.com These azo bonds are also recognized as reactive sites, particularly susceptible to reductive cleavage. This reduction typically results in the formation of various aromatic amines, which are often colorless and can have different toxicological profiles than the parent dye molecule.

The presence of multiple sulfonic acid (-SO₃H) groups is a defining feature of this compound. These groups are strong acids and will be deprotonated to form sulfonate anions (-SO₃⁻) in most aqueous environments. This high degree of ionization confers significant water solubility to the molecule, a critical property for its application as a direct dye. From a mechanistic standpoint, these charged groups influence the dye's adsorption behavior onto surfaces, its mobility in environmental systems, and its interaction with biological molecules.

Table 1: Correlation of Structural Features of this compound with Potential Reactivity

| Structural Feature | Chemical Formula/Group | Likely Influence on Reactivity and Mechanisms |

| Azo Linkage | -N=N- | Primary chromophore; susceptible to reductive cleavage, leading to decolorization and formation of aromatic amines. |

| Sulfonic Acid Groups | -SO₃H | High water solubility; anionic nature influences adsorption, mobility, and electrostatic interactions. |

| Aromatic Rings | C₆Hₓ | Sites for electrophilic and radical attack; contribute to the overall electronic structure and stability. |

| Hydroxyl Groups | -OH | Can participate in hydrogen bonding, influencing aggregation and binding; potential site for oxidation. |

| Amide Linkage | -NH-CO-NH- | Can be susceptible to hydrolysis under certain pH conditions; influences molecular conformation. |

| Methoxy Group | -O-CH₃ | Can influence the electronic properties of the attached aromatic ring. |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques that provide atomistic-level insights into the behavior of complex molecules like this compound. researchgate.net While specific simulation studies exclusively focused on this compound are not extensively documented in public literature, the application of these methods can be readily outlined based on their proven utility in materials science and computational chemistry.

MD simulations model the time-dependent evolution of a molecular system, allowing researchers to observe molecular motion and interactions directly. acs.org For this compound, MD simulations could be instrumental in:

Aqueous Solution Behavior: Modeling the dye's solvation, diffusion, and potential for self-aggregation in water. The sulfonic acid groups' interaction with water molecules would be a key aspect of such simulations.

Interfacial Interactions: Simulating the adsorption process of the dye onto a substrate, such as a cellulose (B213188) surface. This could reveal the preferred binding orientations, calculate binding free energies, and identify the crucial intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) responsible for its function as a direct dye. acs.org

Ion Transport: Investigating the dynamics and transport mechanisms of the dye and its counterions (in its salt form) within a polymer matrix or solution, which is relevant for various applications. acs.org

MC simulations, on the other hand, use statistical methods to sample a vast number of possible molecular configurations to determine equilibrium properties. researchgate.net For this compound, MC simulations could be applied to:

Adsorption Equilibria: Predicting adsorption isotherms on various materials like activated carbon or clays, which is crucial for designing wastewater treatment processes. researchgate.net

Conformational Analysis: Exploring the vast conformational space of this large, relatively flexible molecule to identify low-energy structures that are predominant in different environments.

These computational methods bridge molecular-level interactions with macroscopic phenomena, providing a detailed understanding of the dye's behavior that is often difficult to obtain through experimental means alone. researchgate.netacs.org

Table 2: Illustrative Parameters for a Hypothetical MD Simulation of this compound in Water

| Parameter | Example Value/Setting | Purpose |

| System Composition | 1 Dye Molecule + ~10,000 Water Molecules | To simulate the dye in a dilute aqueous environment. |